molecular formula C5H9ClF3NO B2432385 (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride CAS No. 2408937-50-6

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride

Cat. No.: B2432385
CAS No.: 2408937-50-6
M. Wt: 191.58
InChI Key: YRAKDFAIZUSOCY-MMALYQPHSA-N
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Description

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, with an amine group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Amination: The amine group is introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (3S,5S)-5-Methyl-oxolan-3-amine;hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (3S,5S)-5-Chloromethyl-oxolan-3-amine;hydrochloride: Similar structure but with a chloromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,5S)-5-(trifluoromethyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKDFAIZUSOCY-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408937-50-6
Record name rac-(3R,5R)-5-(trifluoromethyl)oxolan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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